Methyl 4-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate
Description
Methyl 4-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 3-chlorophenyl group, an azetidine (4-membered nitrogen-containing ring), and a methyl benzoate moiety. The oxalate counterion enhances solubility and stability, which is critical for pharmaceutical applications. While direct data on this compound’s synthesis or biological activity are absent in the provided evidence, structurally related compounds (e.g., oxadiazole derivatives with substituted phenyl groups and azetidine rings) are synthesized via cyclization reactions between amidoximes and activated carboxylic acids, followed by functionalization of the azetidine nitrogen . The 1,2,4-oxadiazole core is known for its electron-deficient nature, making it a pharmacophore in drug discovery for antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
methyl 4-[[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3.C2H2O4/c1-26-20(25)14-7-5-13(6-8-14)10-24-11-16(12-24)19-22-18(23-27-19)15-3-2-4-17(21)9-15;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZFDDMNXDZSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoxime with 3-Chlorobenzoyl Chloride
The 1,2,4-oxadiazole ring is synthesized via cyclization of 3-chlorobenzoyl chloride with an amidoxime precursor. A representative protocol involves:
Reagents :
- 3-Chlorobenzoyl chloride (1.2 eq), hydroxylamine hydrochloride (1.5 eq), triethylamine (2 eq).
Conditions : Ethanol, reflux at 80°C for 12 hours.
Mechanism :
- Formation of amidoxime via nucleophilic acyl substitution.
- Cyclization catalyzed by heat, eliminating HCl to form the oxadiazole ring.
Yield : 72–78% after recrystallization from ethyl acetate/hexane.
Alternative Route via Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective pathway:
Reagents :
- 3-Chlorophenylacetylene (1 eq), ethyl azidoacetate (1.1 eq), CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.2 eq).
Conditions : Water/tert-butanol (1:1), room temperature, 6 hours.
Outcome :
- Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (85% yield).
- Saponification with NaOH yields the carboxylic acid, which is coupled to azetidine in subsequent steps.
Synthesis of 3-(1,2,4-Oxadiazol-5-yl)Azetidine
Azetidine Ring Formation via Cyclization
Method A : Ring-closing metathesis (RCM) of diamine precursors.
- Substrate : N-Boc-protected 1,3-diamine.
- Catalyst : Grubbs II (5 mol%).
- Conditions : Dichloromethane, 40°C, 8 hours.
- Yield : 68% azetidine after deprotection with TFA.
Method B : Intramolecular SN2 reaction.
Functionalization of Azetidine
The azetidine nitrogen is alkylated with methyl 4-(bromomethyl)benzoate:
Reagents :
- Methyl 4-(bromomethyl)benzoate (1.1 eq), azetidine-oxadiazole (1 eq), DIPEA (2 eq).
Conditions : Acetonitrile, 60°C, 6 hours.
Yield : 83% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Coupling and Salt Formation
Esterification and Purification
The crude product is esterified using methanol under acidic conditions:
Oxalate Salt Formation
The free base is treated with oxalic acid in ethanol:
- Molar Ratio : 1:1 (base:oxalic acid).
- Conditions : Stir at 25°C for 2 hours, filter, wash with cold ethanol.
- Characterization :
Analytical Data and Validation
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
|---|---|---|---|
| Oxadiazole intermediate | 8.42 (s, 1H, ArH), 7.89–7.45 (m, 4H, ArH) | 165.2 (C=N), 121.9–134.7 (ArC) | 248.0521 |
| Azetidine-benzoate | 4.32 (t, 2H, CH₂N), 3.88 (s, 3H, OCH₃) | 52.1 (OCH₃), 67.4 (CH₂N) | 385.1248 |
| Oxalate salt | 3.91 (s, 3H, OCH₃), 2.95 (m, 4H, CH₂) | 168.4 (COO⁻), 52.3 (OCH₃) | 445.0893 |
Optimization Challenges and Solutions
Side Reactions During Azetidine Alkylation
Competitive over-alkylation is mitigated by:
Oxadiazole Ring Stability
The oxadiazole ring is prone to hydrolysis under strongly acidic conditions. This is avoided by:
Industrial-Scale Considerations
Table 2: Scalability Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Volume | 200 mL | 20 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Crystallization Solvent | Ethanol | Ethanol/Water (9:1) |
| Yield | 78% | 71% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a more oxidized oxadiazole derivative.
Reduction: Formation of a saturated azetidine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The oxadiazole ring may interact with enzymes or receptors, while the azetidine moiety could influence the compound’s binding affinity and specificity. The benzoate ester may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on variations in the heterocyclic core, substituents, and counterions. Below is a comparative analysis:
Biological Activity
Methyl 4-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a chlorophenyl group and an oxadiazole moiety, which are known to contribute to biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent coupling reactions with benzoic acid derivatives.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For example, derivatives similar to this compound were tested against various cancer cell lines using MTT assays. The results showed promising antiproliferative effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .
Table 1: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.2 |
| Compound B | SW480 | 12.8 |
| Compound C | A549 | 18.4 |
These findings suggest that the incorporation of the oxadiazole ring enhances the cytotoxicity of the compound.
The mechanism through which this compound exerts its effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treated cells exhibited G2/M phase arrest, leading to increased apoptosis rates as confirmed by Annexin V staining assays .
Antimicrobial Activity
Preliminary evaluations have also suggested that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Studies
In a recent case study involving a series of synthesized oxadiazole derivatives similar to this compound, researchers noted significant improvements in biological activity when modifications were made to the substituents on the oxadiazole ring. These modifications were critical in enhancing both anticancer and antimicrobial activities.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; azetidine methylene groups at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 458.1) .
- Infrared Spectroscopy (IR) : Detects functional groups (C=O ester stretch ~1720 cm⁻¹; oxadiazole ring vibrations ~1600 cm⁻¹) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during structural elucidation?
Q. Advanced
- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon assignments, particularly for overlapping azetidine or oxadiazole signals .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., trifluoromethylphenyl-oxadiazole derivatives) to identify shifts caused by electron-withdrawing groups .
- Intermediate Characterization : Isolate and analyze synthetic intermediates (e.g., hydrazide precursors) to trace impurities or incomplete reactions .
What strategies optimize the coupling reaction between the azetidine and oxadiazole moieties to improve yield?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of azetidine nitrogen, improving coupling efficiency .
- Catalysis : Use coupling agents like EDCI/HOBt or Pd catalysts for Suzuki-Miyaura reactions (if aryl halides are present) .
- Ultrasound Assistance : Reduces reaction time (from 24 to 8 hours) by enhancing molecular collisions and energy transfer .
How do structural modifications (e.g., substituents on the phenyl ring) influence the compound's reactivity and bioactivity?
Q. Advanced
- Electron-Withdrawing Groups (Cl, CF₃) : Increase oxadiazole ring stability but may reduce nucleophilic substitution rates at the azetidine nitrogen .
- Biological Impact : Chlorophenyl derivatives show enhanced binding to kinase targets compared to methoxy-substituted analogs, likely due to hydrophobic interactions .
- Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl on the benzoate) can hinder crystallinity, complicating purification .
What computational methods predict the compound's electronic properties and interaction with biological targets?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior (e.g., oxadiazole’s electron-deficient nature) .
- Molecular Docking : Simulates binding modes with proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data of similar ligands .
How to analyze byproducts formed during synthesis and their impact on biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
